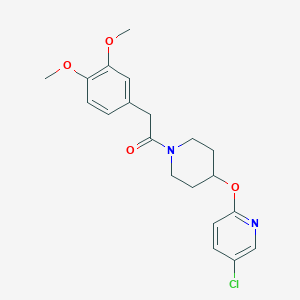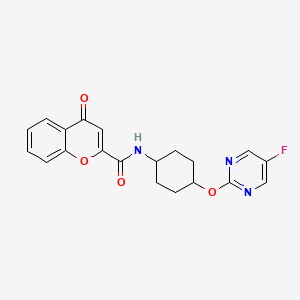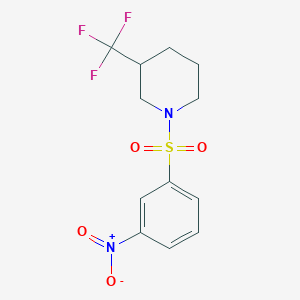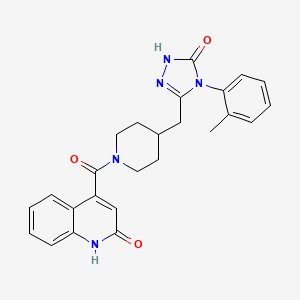
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as CEP-1347, is a small molecule inhibitor that has been widely studied for its potential use in treating neurodegenerative diseases. CEP-1347 is a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in the regulation of cell death and survival pathways.
科学的研究の応用
Microwave-Assisted Synthesis and Antibacterial Activity
1-(4-(piperidin-1-yl)phenyl) ethanone (3), a compound structurally similar to the chemical , was synthesized using microwave irradiation and tested for its antibacterial properties. This study showcases the potential of piperidine-based compounds in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, another study explored the synthesis and antibacterial activity of similar piperidine-containing pyrimidine imines and thiazolidinones, further emphasizing the potential medicinal applications of such structures (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystallographic and Spectroscopic Analysis
The crystal structure, thermal properties, and spectroscopic analysis of a compound structurally similar to the queried chemical were extensively studied, providing insights into the physical characteristics and stability of such molecules (Karthik et al., 2021). Additionally, studies on hydrogen-bonding patterns in enaminones, including compounds with piperidin-2-ylidene and azepan-2-ylidene analogues, have contributed to understanding the structural and intermolecular interaction aspects of similar compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Wound-Healing Potential
A study evaluated the in vivo wound-healing potential of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, highlighting significant wound healing in treated groups. This research underscores the potential therapeutic applications of similar compounds in wound management (Vinaya et al., 2009).
Antileukemic Activity
Derivatives of a compound structurally related to the queried chemical were synthesized and evaluated for their antileukemic activity against human leukemic cell lines, revealing promising antiproliferative activity. This study indicates the potential of such compounds in the development of novel therapies for leukemia (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, & Rangappa, 2012).
特性
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-5-3-14(11-18(17)26-2)12-20(24)23-9-7-16(8-10-23)27-19-6-4-15(21)13-22-19/h3-6,11,13,16H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQGYUHXUZPCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)
![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)
![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)
![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)
